molecular formula C17H19NO2 B405808 N-(4-ethylphenyl)-3-phenoxypropanamide

N-(4-ethylphenyl)-3-phenoxypropanamide

Katalognummer: B405808
Molekulargewicht: 269.34g/mol
InChI-Schlüssel: NYGVDIUJRNNMRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylphenyl)-3-phenoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with an ethyl group at the para position and a phenoxy group attached to a propionamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-phenoxypropanamide typically involves the reaction of 4-ethylphenylamine with 3-phenoxypropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-ethylphenyl)-3-phenoxypropanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and phenoxy groups.

    Reduction: The corresponding amine derivative.

    Substitution: Substituted phenyl and phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-ethylphenyl)-3-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-ethylphenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Methyl-phenyl)-3-phenoxy-propionamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-Ethyl-phenyl)-3-phenoxy-acetamide: Similar structure but with an acetamide group instead of a propionamide group.

Uniqueness

N-(4-ethylphenyl)-3-phenoxypropanamide is unique due to the specific combination of the ethyl-substituted phenyl group and the phenoxy-propionamide backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C17H19NO2

Molekulargewicht

269.34g/mol

IUPAC-Name

N-(4-ethylphenyl)-3-phenoxypropanamide

InChI

InChI=1S/C17H19NO2/c1-2-14-8-10-15(11-9-14)18-17(19)12-13-20-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,18,19)

InChI-Schlüssel

NYGVDIUJRNNMRX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2

Kanonische SMILES

CCC1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.